Product packaging for O-Isobutylhydroxylamine Hydrochloride(Cat. No.:CAS No. 6084-58-8)

O-Isobutylhydroxylamine Hydrochloride

Cat. No.: B1589991
CAS No.: 6084-58-8
M. Wt: 125.6 g/mol
InChI Key: WOXGREIMSJFDPG-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity of O-Isobutylhydroxylamine Hydrochloride

The precise identification of a chemical compound is fundamental to scientific research. This section details the nomenclature and core chemical properties of this compound.

Systematic and Common Names

The compound is known by several names. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is O-(2-methylpropyl)hydroxylamine;hydrochloride. nih.govfishersci.com Commonly used synonyms in chemical literature and commercial catalogs include Isobutyloxyamine Hydrochloride and O-(2-methylpropyl)hydroxylamine hydrochloride. nih.govscbt.com3wpharm.com

Chemical Abstracts Service (CAS) Registry Number

For unambiguous identification in databases and literature, this compound is assigned the CAS Registry Number 6084-58-8 . scbt.com3wpharm.comspectrumchemical.comavantorsciences.com

Molecular Formula and Molecular Weight

The chemical identity of this compound is defined by its molecular formula and weight. These key identifiers are summarized in the table below.

IdentifierValueSource(s)
Molecular FormulaC₄H₁₂ClNO nih.govfishersci.com3wpharm.comavantorsciences.com
Molecular Weight125.60 g/mol nih.govscbt.comspectrumchemical.comavantorsciences.com
Exact Mass125.0607417 Da nih.gov

Historical Context and Significance in Organic and Medicinal Chemistry

The story of this compound is part of the broader history of hydroxylamines. Hydroxylamine (B1172632) itself was first prepared as its hydrochloride salt in 1865 by the German chemist Wilhelm Clemens Lossen. wikipedia.org Over time, the focus expanded to its organic derivatives, such as O-alkylhydroxylamines.

In organic synthesis, O-alkylhydroxylamines, including the isobutyl variant, are recognized as important intermediates and reagents. google.com They are utilized in processes like the Gabriel synthesis of amines to create specific molecular structures. mcmaster.ca Their utility lies in their ability to introduce an aminooxy group into a molecule, which can then be further modified to build more complex chemical scaffolds. nih.gov

In medicinal chemistry, the significance of hydroxylamine-containing structures has grown considerably. The introduction of a hydroxyl group is a key tactic in drug discovery to modify a molecule's properties. hyphadiscovery.com The N,N,O-trisubstituted hydroxylamine moiety, a related structure, is explored as a potential bioisostere for ether and branched alkyl units to improve properties like lipophilicity. nih.gov Specifically, O-alkylhydroxylamines have been rationally designed as mechanism-based inhibitors for enzymes, demonstrating their importance in developing new therapeutic strategies. nih.gov

Overview of Research Applications for this compound

The research applications of this compound are primarily centered on its role as a reactive building block in synthetic and medicinal chemistry.

In synthetic chemistry, the compound serves as a precursor for creating a variety of organic molecules. It is one of several O-alkylhydroxylamine hydrochlorides used as starting materials in multi-step synthetic pathways. google.com For instance, O-alkylhydroxylamines can be synthesized from corresponding alcohols via a Mitsunobu reaction followed by deprotection, yielding the desired hydroxylamine as its hydrochloride salt. nih.gov This makes it a tool for chemists to construct specific target molecules with desired functionalities.

In the realm of medicinal chemistry and drug discovery, this compound and its class of O-alkylhydroxylamines have been employed in several research areas. A notable application is in the design of enzyme inhibitors. Research has shown that O-alkylhydroxylamines can act as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), an important target in cancer therapy. nih.gov In one study, this compound was synthesized and tested for its ability to potentiate the effects of histamine (B1213489) on canine colonic tissue, which is relevant to the study of diamine oxidase inhibition. mcmaster.ca These applications highlight the compound's role not just as a synthetic intermediate, but as a key component in the discovery of biologically active agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClNO B1589991 O-Isobutylhydroxylamine Hydrochloride CAS No. 6084-58-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-methylpropyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2)3-6-5;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXGREIMSJFDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507201
Record name O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-58-8
Record name O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-METHYLPROPYL)HYDROXYLAMINE
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Synthesis and Derivatization Methodologies

Synthetic Pathways to O-Isobutylhydroxylamine Hydrochloride

The synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges. These pathways generally fall into broader categories for the synthesis of O-alkylhydroxylamines and their corresponding hydrochloride salts.

General Synthetic Routes for O-Alkylhydroxylamines and Their Hydrochloride Salts

The preparation of O-alkylhydroxylamines is a fundamental transformation in organic chemistry. Common strategies involve the O-alkylation of hydroxylamine (B1172632) or its protected derivatives, or the conversion of alcohols to their corresponding O-amino counterparts. One prevalent method is the reaction of an alkylating agent, such as an alkyl halide or sulfonate, with a protected hydroxylamine like N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, followed by a deprotection step. organic-chemistry.orgorganic-chemistry.org The Mitsunobu reaction offers a powerful alternative for the direct conversion of alcohols to O-alkylhydroxylamines using N-hydroxyphthalimide. nih.govnih.gov Another approach involves the hydrolysis of N,O-dialkylhydroxycarbamic acid esters. google.com The final step in many of these syntheses is the formation of the hydrochloride salt, typically achieved by treating the free hydroxylamine with hydrochloric acid.

Specific Procedures for this compound Synthesis

A direct approach to this compound involves the alkylation of hydroxylamine. However, due to the ambident nucleophilic nature of hydroxylamine, direct alkylation can lead to a mixture of N- and O-alkylated products. To circumvent this, a protected form of hydroxylamine is often used.

One such method involves the O-alkylation of tert-butyl N-hydroxycarbamate with an isobutyl sulfonate (mesylate), followed by acidic N-deprotection. organic-chemistry.org The isobutyl mesylate is first prepared from isobutanol. This is then reacted with tert-butyl N-hydroxycarbamate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting N-Boc-O-isobutylhydroxylamine is then deprotected using dry hydrogen chloride in a solvent like diethyl ether to yield this compound as a crystalline solid. organic-chemistry.org

Alternatively, N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) can be reacted with an isobutyl bromide. nih.gov This method avoids the use of the hazardous hydrazine (B178648), which is common in other routes. The reaction of (Boc)2NOH with isobutyl bromide is typically carried out in a solvent like N,N-dimethylformamide (DMF) with a base such as DBU. The resulting O-isobutyl-N,N'-di-boc-hydroxylamine is then treated with hydrochloric acid in dioxane to remove the Boc protecting groups and afford the desired this compound. nih.gov

The synthesis of this compound can also be achieved through the hydrolysis of a corresponding N,O-dialkylhydroxycarbamic acid ester. For instance, an ethyl N-isobutyl-N-hydroxycarbamate could serve as a precursor. The synthesis of such carbamates can be accomplished by reacting a suitable hydroxylamine derivative with a chloroformate, followed by alkylation. google.com

The subsequent hydrolysis of the N,O-dialkylhydroxycarbamic acid ester to the desired N,O-dialkylhydroxylamine can be carried out under acidic or basic conditions. For the preparation of the hydrochloride salt, acidic hydrolysis is typically employed. google.com The process involves heating the carbamate (B1207046) ester in the presence of hydrochloric acid. This reaction cleaves the carbamate group, yielding the N,O-dialkylhydroxylamine hydrochloride. A process for preparing N,O-dialkylhydroxylamines from their carbamic acid esters has been described where the hydrolysis is carried out using an alkali catalyst in an aqueous or hydrous solvent to yield the free N,O-dialkylhydroxylamine, which can then be converted to its hydrochloride salt. google.com

A widely used and efficient method for the synthesis of O-alkylhydroxylamines, including the isobutyl derivative, is the Mitsunobu reaction. nih.govnih.govmcmaster.ca This reaction allows for the conversion of an alcohol, in this case, isobutanol, directly to the corresponding N-alkoxyphthalimide.

The general procedure involves reacting isobutanol with N-hydroxyphthalimide in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with the formation of an intermediate phosphonium (B103445) salt, which is then displaced by the N-hydroxyphthalimide nucleophile. This results in the formation of N-(isobutyloxy)phthalimide.

The subsequent step is the deprotection of the phthalimide (B116566) group. This is typically achieved by hydrazinolysis, using hydrazine hydrate (B1144303) or anhydrous hydrazine in a solvent like ethanol (B145695) or methanol. nih.govmcmaster.ca The reaction cleaves the phthalimide ring, releasing the desired O-isobutylhydroxylamine. The phthalhydrazide (B32825) byproduct is often insoluble and can be removed by filtration. Finally, the free O-isobutylhydroxylamine is treated with hydrochloric acid to precipitate the this compound salt. A specific synthesis of O-(isobutyl)hydroxylamine hydrochloride reported a yield of 31.9% after purification. mcmaster.ca

Comparison of Synthetic Efficiencies and Yields

The choice of synthetic route for this compound often depends on factors such as starting material availability, scalability, and desired purity. The yields for each method can vary significantly based on reaction conditions and the specific substrates used. Below is a comparative table of the reported yields for the different synthetic methodologies.

Synthetic PathwayPrecursorsKey StepsReported YieldReference
Methods involving Hydroxylamine Precursors
O-Alkylation of tert-butyl N-hydroxycarbamateIsobutanol, Methanesulfonyl chloride, tert-butyl N-hydroxycarbamate, HClMesylation, O-alkylation, Acidic deprotection64-88% (overall for various O-alkylhydroxylamines) organic-chemistry.org
O-Alkylation of (Boc)2NOHIsobutyl bromide, (Boc)2NOH, HClO-alkylation, Acidic deprotectionHigh yield (general procedure) nih.gov
Hydrolysis of N,O-dialkylhydroxycarbamic acid esters
Hydrolysis of Ethyl N,O-dimethylhydroxycarbamateEthyl N,O-dimethylhydroxycarbamate, HClAcidic hydrolysis70-73% (for the carbamate synthesis) google.com
Mitsunobu Reaction
Mitsunobu reaction with N-hydroxyphthalimideIsobutanol, N-hydroxyphthalimide, PPh3, DIAD, Hydrazine, HClMitsunobu reaction, Hydrazinolysis, Salt formation31.9% (for this compound) mcmaster.ca

Table 1: Comparison of Synthetic Efficiencies and Yields for this compound and Related Compounds.

Isotopic Labeling for Mechanistic and Analytical Studies (e.g., ¹⁵N, ¹⁸O)

The use of stable isotopes like Nitrogen-15 (¹⁵N) and Oxygen-18 (¹⁸O) to label this compound is a powerful strategy for elucidating reaction mechanisms and for quantitative analytical purposes. nih.govisotope.com By replacing the naturally abundant ¹⁴N or ¹⁶O atoms with their heavier, stable isotopes, researchers can trace the path of the molecule through complex chemical and biological transformations. nih.govnih.gov

Mechanistic Studies: Isotopically labeled O-Isobutylhydroxylamine can be used to probe the intricate details of reaction pathways. For instance, studying the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can help identify the rate-determining step of a reaction. researchgate.net A significant KIE observed when using a ¹⁵N-labeled compound suggests that a bond to the nitrogen atom is being broken or formed in the slowest step of the mechanism. Similarly, ¹⁸O-labeling can clarify whether the oxygen atom is involved in key bond-forming or bond-breaking events. acs.org These studies provide deep insights into catalytic cycles and reaction intermediates. researchgate.net

Analytical Applications: In analytical chemistry, particularly in mass spectrometry (MS), isotopic labeling is fundamental for developing quantitative assays. nih.govresearchgate.net A known amount of the ¹⁵N or ¹⁸O-labeled O-Isobutylhydroxylamine can be used as an internal standard. Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. eurisotop.com However, it is easily distinguished by its higher mass. nih.goveurisotop.com This allows for highly accurate and precise quantification, as the ratio of the signal from the unlabeled analyte to the labeled standard corrects for variations in sample preparation and instrument response. eurisotop.comnih.gov This approach is particularly valuable in metabolomics and proteomics for tracking nitrogen-containing compounds. nih.govnih.gov

Table 1: Applications of Isotopic Labeling with Hydroxylamine Derivatives

Isotope Application Area Principle of Use Research Finding
¹⁵N Mechanistic Elucidation Trace the fate of the nitrogen atom through reaction pathways. Used to study the reactivity of lactams and understand transannular rearrangements. researchgate.net
¹⁵N Quantitative Proteomics (SILAC/SILAM) Metabolic incorporation of ¹⁵N-labeled amino acids to create heavy-labeled proteomes for relative protein quantification. eurisotop.com Enables mixing of samples at the earliest stage, minimizing quantitative errors. eurisotop.com
¹⁸O Quantitative Proteomics Enzyme-catalyzed incorporation of ¹⁸O from H₂¹⁸O into the C-terminus of peptides during digestion. nih.govresearchgate.net Creates a 2 or 4 Dalton mass shift for quantitative comparison of peptide abundance between samples. nih.gov
¹⁸O Mechanistic Studies Used to synthesize labeled hydroxylamine hydrochloride to follow the oxygen atom in chemical reactions. acs.org Allows for the study of isotope shifts in NMR spectroscopy to understand molecular structure and bonding. acs.org

| ²H (Deuterium) | Quantitative Analysis | Synthesis of deuterium-labeled derivatization agents to create heavy-labeled derivatives for use as internal standards in MS. nih.gov | A paired derivatization strategy using H/D-labeled hydroxylamines improved the accuracy and precision of monosaccharide analysis. nih.gov |

Derivatization Strategies Utilizing this compound

This compound is a key reagent for chemical derivatization, a process that converts an analyte into a more easily detectable or separable form. jfda-online.comresearchgate.net This is especially critical for gas chromatography (GC) analysis, where compounds must be volatile and thermally stable. phenomenex.com

Formation of Oximes with Aldehydes and Ketones

The primary derivatization reaction involving this compound is the formation of O-isobutyl oximes with compounds containing carbonyl functional groups (aldehydes and ketones). wikipedia.org The reaction involves a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N-O-isobutyl bond. numberanalytics.com This reaction is typically catalyzed by an acid. numberanalytics.com

Ketosteroids: Many steroid hormones contain ketone functional groups, which make them polar and non-volatile. Derivatization with this compound, often followed by silylation of any hydroxyl groups, is a standard procedure in steroid analysis. This process converts the polar ketone groups into less polar O-isobutyl oxime ethers, which are more suitable for GC-MS analysis.

Saccharides: Simple sugars (monosaccharides) exist as a mixture of cyclic hemiacetals and a small amount of the open-chain form containing an aldehyde or ketone group. nih.govsemanticscholar.org Their high polarity and low volatility make them non-amenable to direct GC analysis. phenomenex.com Derivatization with this compound targets the open-chain carbonyl group, shifting the equilibrium and forming the corresponding oxime. researchgate.net This initial step, typically followed by silylation of the numerous hydroxyl groups, dramatically increases the volatility of the sugar, allowing for its separation and quantification by GC-MS. nih.govresearchgate.net

When an unsymmetrical ketone or any aldehyde reacts with O-Isobutylhydroxylamine, the resulting oxime can exist as two distinct geometric isomers, designated as E and Z. wikipedia.orgmaynoothuniversity.ie This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The E isomer and Z isomer differ in the spatial arrangement of the substituents relative to the N-O-isobutyl group.

The formation of both isomers can complicate chromatographic analysis by producing two separate peaks for a single analyte. maynoothuniversity.ie Reaction conditions can sometimes be optimized to favor the formation of one isomer, often the more thermodynamically stable E form. numberanalytics.comresearchgate.net In many cases, the E and Z isomers are separable by high-resolution capillary GC columns. maynoothuniversity.ie The relative stability of the isomers can be influenced by steric hindrance between the substituents on the carbon and the O-isobutyl group. mdpi.com

Derivatization for Chromatographic Analysis (GC and GC-MS)

Derivatization is a mandatory step for the GC analysis of many non-volatile compounds. jfda-online.comyoutube.com The conversion of polar functional groups into less polar, more stable derivatives is essential for successful separation and detection. phenomenex.comnih.gov

The primary goal of derivatizing compounds like ketosteroids and saccharides with this compound is to enhance their volatility and thermal stability. phenomenex.com

Volatility: The polarity of a molecule is a major determinant of its boiling point and, consequently, its volatility. Carbonyl groups (C=O) and hydroxyl groups (-OH) are polar and can form strong intermolecular hydrogen bonds, leading to low volatility. The reaction with O-Isobutylhydroxylamine replaces the polar carbonyl group with the significantly less polar O-isobutyl oxime ether group. This reduction in polarity disrupts hydrogen bonding, lowers the boiling point of the analyte, and allows it to be readily vaporized in the hot GC injection port without decomposition. phenomenex.com

Thermal Stability: High temperatures inside a GC system can cause sensitive molecules to degrade. The oxime derivatives formed are generally more thermally robust than the original carbonyl compounds. This increased stability ensures that the analyte travels through the GC column intact, resulting in sharp, symmetrical peaks and reliable quantification. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
O-Isobutylhydroxylamine
O-methoxyamine hydrochloride
Aldehyde
Ketone
Ketosteroid
Saccharide
Oxime
O-isobutyl oxime
Improvement of Detector Response and Peak Characteristics

Derivatization is a common strategy in analytical chemistry to modify an analyte to enhance its detection and improve its chromatographic properties. O-Isobutylhydroxylamine, as an alkoxyamine, can be used as a derivatizing agent, particularly for analytes containing carbonyl groups (aldehydes and ketones). The reaction forms a stable O-isobutyloxime derivative, which can exhibit improved characteristics for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The primary benefits of such derivatization include:

Enhanced Detector Response: The addition of the isobutoxy group increases the molecular weight of the analyte. This can be advantageous in mass spectrometry (MS), potentially moving the mass of a small analyte into a clearer region of the mass spectrum, away from background noise. For analytes that are not electrochemically active, derivatization can introduce a moiety that is, enabling quantification by methods like coulometric mass spectrometry. nih.gov

Improved Peak Shape and Resolution: Carbonyl compounds, especially polar ones, can sometimes produce broad or tailing peaks in chromatography due to interactions with the stationary phase. Converting them to the less polar and more stable O-isobutyloxime derivatives can lead to sharper, more symmetrical peaks, which allows for more accurate quantification.

Increased Volatility and Thermal Stability: For GC analysis, converting non-volatile or thermally labile carbonyl compounds into more stable oxime ethers can be essential for successful analysis, preventing decomposition in the hot injector or column. nih.gov

The selection of a derivatizing agent is critical, and O-isobutylhydroxylamine offers a balance of reactivity and the introduction of a moderately sized alkyl group, which can be beneficial for separation and detection.

Table 1: Impact of Derivatization on Analytical Characteristics

ParameterBefore Derivatization (Analyte with Carbonyl)After Derivatization with O-IsobutylhydroxylamineRationale
Polarity Often high, can cause peak tailingReducedThe polar carbonyl group is converted to a less polar oxime ether linkage.
Volatility (for GC) May be lowIncreasedThe derivative is typically more volatile than the parent carbonyl compound.
Detector Signal (MS) Dependent on analyte structurePotentially improved ionization and fragmentationThe derivative has a higher mass and a predictable fragmentation pattern.
Chromatographic Peak Shape Can be poor (asymmetric)Improved (more symmetric)Reduced interaction with active sites in the chromatographic column.
Applications in Drug Substance Analysis

In pharmaceutical analysis, controlling impurities is critical for ensuring the safety and efficacy of a drug substance, also known as an active pharmaceutical ingredient (API). This compound can serve as a valuable reagent in methods designed to detect and quantify specific impurities, particularly those containing aldehyde or ketone functional groups.

While hydroxylamine itself is often monitored as a genotoxic impurity in APIs, O-alkoxyamines like this compound are used as analytical reagents in the opposite manner. rsc.orgbiomedgrid.com They can be employed in a pre-column derivatization HPLC method to react with a carbonyl-containing analyte (which could be an impurity or the API itself) to form a derivative that is easily detectable by a UV or MS detector. biomedgrid.com

For example, if a drug degradation pathway is known to produce an aldehyde-containing impurity, a method could be developed where the API sample is treated with this compound. The resulting O-isobutyloxime of the impurity is then quantified by HPLC. This approach is powerful because it can be highly selective and sensitive, allowing for the measurement of trace-level impurities in the presence of a large excess of the API.

Table 2: Conceptual Application in Drug Impurity Analysis

StepProcedurePurpose
1. Sample Preparation The drug substance is dissolved in a suitable solvent.To prepare the sample for reaction.
2. Derivatization This compound solution is added, and the reaction is allowed to proceed under optimized conditions (e.g., specific pH, temperature, and time).To selectively convert the target carbonyl impurity into its O-isobutyloxime derivative.
3. Quenching (Optional) A reagent may be added to stop the derivatization reaction.To ensure a defined reaction time and prevent further reactions.
4. Analysis The resulting mixture is injected into an HPLC-UV or LC-MS system.To separate the derivative from the API and other components and to quantify it.

Reactions for Structural Elucidation and Characterization

This compound is a key reagent for the chemical characterization and structural elucidation of unknown compounds suspected of containing an aldehyde or ketone functional group. The reaction between a carbonyl compound and O-isobutylhydroxylamine produces a distinct derivative, an O-isobutyloxime, and water. The formation of this new compound, which will have a different melting point, spectroscopic signature, and chromatographic retention time from the starting material, serves as strong evidence for the presence of a carbonyl group.

The general reaction is as follows: R(R')C=O + H₂N-O-CH₂CH(CH₃)₂·HCl → R(R')C=N-O-CH₂CH(CH₃)₂ + H₂O + HCl (where R and R' can be alkyl, aryl, or hydrogen groups)

This derivatization is a classic technique in qualitative organic analysis. Once the O-isobutyloxime derivative is formed and purified, it can be subjected to a battery of analytical techniques:

Mass Spectrometry (MS): Analysis of the derivative will show a predictable increase in mass compared to the parent compound, corresponding to the addition of the -O-CH₂CH(CH₃)₂ group, minus the oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the derivative will show characteristic signals for the isobutyl group (e.g., a doublet, a multiplet, and another doublet in the ¹H NMR), confirming the structure of the derivative and, by extension, the presence of a carbonyl in the original molecule.

This method provides chemical reactivity data that is complementary to purely spectroscopic methods, increasing the confidence in a proposed structure.

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Reactions of O-Isobutylhydroxylamine Hydrochloride

The lone pair of electrons on the nitrogen atom of O-isobutylhydroxylamine makes it a potent nucleophile, enabling it to react with various electrophilic functional groups.

This compound readily reacts with aldehydes and ketones in a condensation reaction to form O-isobutyl oximes. wikipedia.orgresearchgate.net This reaction is a cornerstone of carbonyl chemistry and is useful for the characterization and derivatization of aldehydes and ketones. wikipedia.org

The formation of an oxime from a carbonyl compound and O-isobutylhydroxylamine proceeds through a two-step addition-elimination mechanism. numberanalytics.comic.ac.uk

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of O-isobutylhydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comic.ac.uk This initial attack forms a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com The nitrogen in hydroxylamines is a stronger nucleophile than the oxygen due to its lower electronegativity. ic.ac.uk

Table 1: Key Steps in Oxime Formation

Step Description Intermediate/Product
1 Nucleophilic attack of O-isobutylhydroxylamine on the carbonyl carbon. Tetrahedral Carbinolamine
2 Proton transfer steps. Protonated Intermediates
3 Elimination of a water molecule. O-Isobutyl Oxime

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Role of Acid Catalysis

The reaction between this compound and carbonyl compounds is typically catalyzed by an acid. numberanalytics.comresearchgate.net The hydrochloride salt itself provides an acidic environment that facilitates the reaction.

The acid plays a dual role in the mechanism:

Activation of the Carbonyl Group: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic O-isobutylhydroxylamine. numberanalytics.comic.ac.uk

Facilitation of Dehydration: In the elimination step, the acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water). masterorganicchemistry.com This greatly accelerates the rate of dehydration and the formation of the final oxime product. numberanalytics.com

The reaction rate is pH-dependent. While acid catalysis is necessary, a very low pH can be detrimental as it would lead to the protonation of the O-isobutylhydroxylamine, rendering it non-nucleophilic. numberanalytics.com

In biological systems, O-isobutylhydroxylamine can interact with activated ester linkages. A prime example is found in the biosynthesis of the antibiotic valanimycin (B1682123). nih.govpnas.org Here, isobutylhydroxylamine (B1240686), which is formed from L-valine, reacts with L-seryl-tRNA. nih.gov The VlmA protein, an enzyme in the valanimycin biosynthetic gene cluster, catalyzes the transfer of the L-serine residue from the tRNA to the hydroxyl group of isobutylhydroxylamine. pnas.org This results in the formation of an ester linkage, producing the key intermediate O-(L-seryl)-isobutylhydroxylamine. nih.govpnas.org This reaction highlights the ability of the hydroxylamine (B1172632) group to act as a nucleophile towards an activated acyl group, in this case, an aminoacyl-tRNA, which is a biological equivalent of an ester. pnas.org

Role in Complex Chemical Transformations

O-Isobutylhydroxylamine is a crucial building block in the biosynthesis of certain natural products, demonstrating its role in more complex chemical reaction sequences.

The biosynthesis of valanimycin, an azoxy-containing antibiotic produced by Streptomyces viridifaciens, is a well-studied pathway that centrally involves isobutylhydroxylamine (the free base of this compound). nih.govnih.gov

The pathway can be summarized as follows:

Formation of Isobutylhydroxylamine: The amino acid L-valine is converted into isobutylhydroxylamine through a series of enzymatic steps catalyzed by the proteins VlmD, VlmH, and VlmR. nih.gov

Formation of O-(L-seryl)-isobutylhydroxylamine: As described previously, the enzyme VlmA catalyzes the reaction between isobutylhydroxylamine and L-seryl-tRNA to form O-(L-seryl)-isobutylhydroxylamine. pnas.org This intermediate contains both the isobutyl and the serine-derived moieties that will ultimately form the valanimycin structure. nih.gov

N-N Bond Formation: The conversion of O-(L-seryl)-isobutylhydroxylamine into valanimycin requires the formation of a nitrogen-nitrogen bond, a key step in creating the characteristic azoxy group. pnas.orgresearchgate.net This transformation is complex and involves multiple enzymes. nih.govresearchgate.net

Isotopic labeling studies have confirmed the incorporation of isobutylhydroxylamine into the valanimycin structure. nih.gov Specifically, experiments using [(¹⁵N, ¹⁸O)]-isobutylhydroxylamine showed that the nitrogen atom is incorporated, but the oxygen atom is lost, indicating that the azoxy oxygen in the final product comes from a different source. nih.gov This demonstrates the intricate series of reactions that this simple molecule undergoes within a biological system.

Formation of N-O and N-N Functional Groups

O-alkylhydroxylamines are versatile reagents in organic synthesis for the construction of molecules containing N-O and N-N bonds. Various synthetic methods have been developed to leverage their reactivity.

The formation of new N-O bonds to create N,N,O-trisubstituted hydroxylamines can be achieved by reacting magnesium amides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs). organic-chemistry.org This method proceeds in good yields and is compatible with a wide range of substrates. organic-chemistry.org

For the formation of N-N bonds, hydroxylamine derivatives serve as key precursors. An efficient one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines utilizes an oxime derived from hydroxylamine-O-sulfonic acid. The key N-N bond-forming step is a cyclization reaction of this oxime intermediate under mild, biphasic aqueous conditions. nih.gov This strategy avoids the often harsh conditions or handling difficulties associated with using hydrazine (B178648) derivatives. nih.gov

Mechanism-Based Inhibition Studies

O-alkylhydroxylamines have been identified as a potent class of mechanism-based inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a significant therapeutic target in cancer immunotherapy. brynmawr.edunih.govnih.gov IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, and its upregulation in tumors contributes to immune suppression. nih.gov

Rational drug design led to the discovery that simple O-alkylhydroxylamines could act as potent IDO1 inhibitors. O-benzylhydroxylamine was identified as a lead compound with sub-micromolar inhibitory activity. nih.gov Subsequent structure-activity relationship (SAR) studies involving over forty derivatives demonstrated that potency could be improved, particularly through the addition of halogen atoms at the meta-position of the benzyl (B1604629) ring. nih.govnih.gov The high ligand efficiency of these compounds makes them attractive candidates for further drug development. nih.gov

Table 1: Inhibition of IDO1 by O-Alkylhydroxylamine Derivatives This table presents the inhibitory potency (IC50 or Ki) of selected O-alkylhydroxylamine compounds against the IDO1 enzyme, as reported in scientific literature.

Compound Structure Inhibition Value (nM) Inhibition Type Source
O-benzylhydroxylamine Benzyl-O-NH2 770 (IC50) Uncompetitive nih.gov
O-(3-chlorobenzyl)hydroxylamine 3-Cl-Benzyl-O-NH2 164 (Ki) Uncompetitive nih.gov
O-(3-bromobenzyl)hydroxylamine 3-Br-Benzyl-O-NH2 154 (Ki) Uncompetitive nih.gov

The primary mechanism by which O-alkylhydroxylamines inhibit IDO1 involves direct interaction with the enzyme's active site. IDO1's catalytic function depends on a heme cofactor containing an iron atom. nih.gov The catalytic mechanism is believed to proceed through a heme-iron bound alkylperoxy intermediate state. brynmawr.edunih.gov O-alkylhydroxylamines were designed as stable structural mimics of this transient state, allowing them to bind tightly within the active site. brynmawr.edunih.gov

This mode of action, where the inhibitor coordinates directly with the heme iron, is a common strategy for IDO1 inhibition. For example, the clinical candidate epacadostat, which features a hydroxyamidine group, functions by binding to the ferrous iron of the heme cofactor. nih.govsemanticscholar.org However, an alternative inhibitory mechanism has also been discovered for other classes of IDO1 inhibitors. It has been shown that the heme cofactor in IDO1 can be labile, and some inhibitors function by binding to the apo-enzyme (the enzyme without its cofactor) and preventing heme from rebinding. nih.govnih.govpnas.org This heme-displacement mechanism highlights the dynamic nature of the enzyme and offers a distinct strategy for its inhibition. nih.govpnas.org

Stability and Decomposition Pathways of this compound

The stability of a chemical compound is a critical parameter, influencing its storage, handling, and application. For this compound, its stability is influenced by several factors, including temperature, light, and pH. The inherent reactivity of the hydroxylamine functional group, particularly the labile N-O bond, makes it susceptible to various degradation pathways.

General Stability Considerations

O-substituted hydroxylamines are known to be sensitive to various environmental factors. The hydrochloride salt form of O-Isobutylhydroxylamine generally offers improved stability compared to the free base. However, like many amine salts, it can be affected by humidity and may exhibit hygroscopic properties. For optimal stability, it is recommended to store the compound in a cool, dry, and inert atmosphere.

Thermal Stability and Decomposition

While specific, detailed thermal analysis data for this compound is not extensively documented in publicly available literature, general knowledge of similar O-alkylhydroxylamine compounds suggests that thermal decomposition is a significant degradation pathway. The decomposition of hydroxylamine derivatives often involves the cleavage of the N-O bond, which is the weakest bond in the molecule.

Potential thermal decomposition of this compound could lead to the formation of isobutanol and nitrogen-containing species. The presence of the hydrochloride salt may influence the decomposition mechanism and the nature of the resulting products. It is plausible that at elevated temperatures, the compound could undergo dehydrochlorination followed by decomposition of the free base.

The following table summarizes hypothetical thermal decomposition products based on the known chemistry of hydroxylamines.

Potential Decomposition ProductChemical FormulaRationale
IsobutanolC4H10OCleavage of the N-O bond with subsequent hydrogen abstraction.
IsobutyleneC4H8Dehydration of isobutanol at higher temperatures.
Ammonia (B1221849)NH3Further decomposition of nitrogen-containing fragments.
Nitrogen GasN2Oxidation of nitrogen-containing intermediates.
Hydrogen ChlorideHClRelease of the salt counter-ion.

This table is based on theoretical decomposition pathways and requires experimental verification.

Photochemical Stability and Decomposition

The photochemical stability of this compound is another important consideration. Exposure to ultraviolet (UV) or visible light can provide the energy required to initiate degradation reactions. The N-O bond in hydroxylamine derivatives is susceptible to photolytic cleavage, which can lead to the formation of radical species.

Forced degradation studies, a common practice in the pharmaceutical industry, often involve exposing a compound to controlled light sources to assess its photostability. nih.gov Such studies for this compound would be necessary to fully characterize its behavior upon light exposure. The degradation pathway under photolytic conditions could be complex, potentially involving photo-oxidation and the formation of a variety of byproducts. nih.gov

pH-Dependent Stability and Hydrolysis

The stability of this compound in aqueous solutions is highly dependent on the pH. As a hydrochloride salt, it is expected to be more stable in acidic conditions. In neutral to alkaline conditions, the free base, O-Isobutylhydroxylamine, is liberated. This free base is more susceptible to degradation, particularly through hydrolysis and oxidation.

Hydrolysis of the N-O bond is a likely degradation pathway in aqueous solutions, especially under neutral or basic conditions. This reaction would yield isobutanol and hydroxylamine. The hydroxylamine itself is unstable and can undergo further decomposition to products such as ammonia and nitrogen gas.

The general scheme for hydrolysis can be represented as:

(CH₃)₂CHCH₂ONH₂·HCl + H₂O ⇌ (CH₃)₂CHCH₂ONH₂ + HCl + H₂O (CH₃)₂CHCH₂ONH₂ + H₂O → (CH₃)₂CHCH₂OH + NH₂OH

Forced degradation studies under various pH conditions (acidic, neutral, and basic) are essential to determine the kinetics and products of hydrolysis. nih.gov

The following table outlines the expected stability of this compound at different pH ranges.

pH RangeExpected StabilityPredominant SpeciesPotential Degradation Pathway
Acidic (pH < 4)High(CH₃)₂CHCH₂ONH₃⁺Cl⁻Generally stable, minimal hydrolysis.
Neutral (pH ≈ 7)ModerateEquilibrium between the salt and free baseSlow hydrolysis of the free base.
Basic (pH > 8)Low(CH₃)₂CHCH₂ONH₂ (free base)Faster hydrolysis and potential oxidation of the free base.

This table represents expected trends based on the general chemistry of hydroxylamine salts and requires experimental data for confirmation.

Applications in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. More than 85% of all biologically active compounds feature a heterocyclic core. researchgate.net Nitrogen-containing heterocycles are especially prominent in the structures of many top-selling pharmaceuticals. researchgate.net O-Isobutylhydroxylamine hydrochloride provides a reliable source of an N-O unit for incorporation into these ring systems.

This compound is a key precursor for synthesizing a variety of nitrogen-containing heterocycles. cymitquimica.com Its primary role is to react with suitable carbon-based frameworks to form new ring structures. The isobutoxyamino group (-ONH₂) can participate in condensation and cyclization reactions with multifunctional substrates, such as diketones or ketoesters, leading to the formation of stable heterocyclic systems. nih.govnih.gov The specific reaction conditions and the nature of the co-reactant dictate the final heterocyclic scaffold produced.

Isoxazoles are a significant class of five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are a common feature in many therapeutic agents. The synthesis of the isoxazole (B147169) ring often relies on the reaction of a hydroxylamine (B1172632) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov this compound can be used in this context to generate N-isobutoxy substituted isoxazoles.

Another powerful method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. organic-chemistry.org While O-isobutylhydroxylamine itself is not the direct participant, it can be a precursor to the hydroxylamine-derived components needed for these transformations. For instance, reactions involving α-haloketone oximes, which can be derived from hydroxylamines, can yield highly substituted isoxazoles. organic-chemistry.org The versatility of these synthetic routes allows for the creation of a wide array of isoxazole derivatives with diverse substitution patterns. nih.govorganic-chemistry.org

Role in Drug Discovery and Medicinal Chemistry

The process of drug discovery involves identifying and optimizing lead compounds that can modulate the function of biological targets like enzymes or receptors. fiveable.me this compound serves as a valuable reagent in this process, enabling the synthesis of novel molecules designed for specific therapeutic applications.

The isobutoxyamine moiety can be incorporated into molecular designs to enhance potency, modify pharmacokinetic properties, or interact with specific residues in a biological target. Medicinal chemists utilize this building block to systematically explore the structure-activity relationship (SAR) of a compound series, leading to the development of optimized drug candidates. fiveable.me

Artemisinin (B1665778) is a potent natural antimalarial drug, but it suffers from poor bioavailability and a short half-life. nih.gov A key strategy to overcome these limitations is the synthesis of artemisinin-derived dimers, where two artemisinin units are tethered together. nih.gov This approach aims to increase the likelihood that the essential endoperoxide pharmacophore reaches its site of action. nih.gov

In one reported synthesis, this compound was used to create a specific two-carbon linked, artemisinin-derived trioxane (B8601419) dimer. nih.gov The reaction involved substituting this compound for hydroxylamine hydrochloride in a procedure to form a dimer oxime, resulting in a single diastereomer of the desired product. nih.gov These dimeric compounds have shown high stability and efficacy, with some demonstrating greater oral efficacy in rodent models than existing antimalarial drugs like sodium artesunate. nih.govjohnshopkins.edu Research has demonstrated that certain dimer esters are highly effective, capable of prolonging mouse survival significantly after infection. johnshopkins.edu

Compound ClassSynthetic StrategyRationaleResearch Finding
Artemisinin-Derived Trioxane DimersReaction of an artemisinin derivative with this compound to form a dimer oxime. nih.govTo improve pharmacokinetic properties and deliver two active endoperoxide units per molecule. nih.govThe resulting dimers are stable and show high antimalarial potency, in some cases exceeding that of established drugs in preclinical models. nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression, particularly in the context of cancer. nih.govnih.gov By catalyzing the first step in tryptophan degradation, IDO1 helps tumors evade the immune system, making it a high-priority target for immuno-oncology therapies. nih.govrsc.org

A novel class of IDO1 inhibitors, O-alkylhydroxylamines, was discovered through a rational design approach. nih.gov The mechanism of IDO1 is believed to proceed through a heme-iron bound alkylperoxy intermediate. nih.gov O-alkylhydroxylamines were designed as stable structural mimics of this transient state. nih.gov O-benzylhydroxylamine was identified as a potent, sub-micromolar inhibitor of IDO1. nih.gov

The synthesis of these O-alkylhydroxylamine derivatives, including structures analogous to O-isobutylhydroxylamine, typically involves a one-pot Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection. nih.gov Structure-activity relationship (SAR) studies on this class of compounds revealed that modifications, such as adding halogen atoms to the aromatic ring, could further improve inhibitory potency. nih.gov These inhibitors function by coordinating to the heme iron within the IDO1 active site, validating their design as mimics of the alkylperoxy intermediate. nih.gov Certain potent compounds from this class have demonstrated nanomolar-level activity in cell-based assays with limited toxicity, making them attractive candidates for further development. nih.gov

Enzyme TargetInhibitor ClassDesign StrategyKey Findings
Indoleamine 2,3-dioxygenase 1 (IDO1)O-AlkylhydroxylaminesStable structural mimics of the putative alkylperoxy intermediate in the IDO1 catalytic cycle. nih.govO-benzylhydroxylamine identified as a sub-micromolar inhibitor. Potency can be improved via halogenation. The compounds bind to the heme iron in the active site. nih.gov

Design and Synthesis of Pharmacologically Active Compounds

Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its therapeutic properties. patsnap.comupmbiomedicals.com This iterative process aims to enhance a molecule's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govsk.ru Structural simplification or modification is a common strategy to achieve these goals. nih.gov

The incorporation of an O-isobutylhydroxylamine moiety into a lead compound can significantly alter its physicochemical properties. The isobutyl group, with its branched alkyl structure, can influence the molecule's lipophilicity and how it fits into a biological target's binding pocket. sk.ru By introducing this group, medicinal chemists can probe the steric and hydrophobic tolerances of a receptor, potentially increasing binding affinity and selectivity. researchgate.net Furthermore, modifying a lead compound with this group can block a site of metabolic attack, improving the molecule's pharmacokinetic profile. For instance, if a particular part of a lead compound is susceptible to rapid oxidation by metabolic enzymes, introducing the isobutoxyamine group could shield it, thereby extending its duration of action. sk.ru This process of systematically altering the structure and evaluating the resulting activity is fundamental to optimizing a lead candidate. patsnap.com

Incorporation into Prodrug Strategies

A prodrug is an inactive or less active compound that is converted into a pharmacologically active agent within the body through metabolic processes. researchgate.net This strategy is often employed to overcome challenges such as poor solubility, low permeability across biological membranes, or undesirable taste. nih.govnih.gov Ester linkages are commonly used in prodrug design to mask polar functional groups like hydroxyls or carboxylic acids, thereby increasing lipophilicity and enhancing absorption. researchgate.net

This compound can be a valuable reagent in creating certain types of prodrugs. For example, it can react with a drug molecule containing a ketone or aldehyde to form an oxime ether linkage. This linkage can be designed to be stable until it reaches the desired physiological environment, where it may be cleaved—either enzymatically or through a change in pH—to release the active parent drug. nih.gov The isobutyl group can help tune the prodrug's lipophilicity, facilitating its passage through cell membranes. nih.gov This approach allows for the targeted delivery and controlled release of a therapeutic agent, potentially improving its efficacy and reducing side effects.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. patsnap.com By making systematic chemical modifications to a molecule, researchers can identify which functional groups and structural features are crucial for its desired effect. upmbiomedicals.comnih.gov

This compound is a useful tool in SAR studies for several reasons. The O-alkylhydroxylamine group allows for the formation of oxime ethers, and by varying the alkyl substituent, chemists can explore the impact of size, shape, and electronics on biological activity. nih.gov Specifically, introducing the isobutyl group provides a distinct steric profile compared to smaller (e.g., methyl, ethyl) or linear (e.g., n-butyl) analogues. If a compound with an O-isobutyl group shows significantly different activity than one with an O-methyl group, it provides valuable information about the size and topology of the target's binding site. This systematic approach of probing a target with variously substituted analogues helps to build a detailed SAR model, which in turn guides the design of more potent and selective molecules. nih.gov

Applications in Natural Product Synthesis

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. These endeavors often require the development of novel synthetic methods and strategies to construct intricate molecular architectures. Hydroxylamine derivatives are important precursors in the synthesis of various natural product families. organic-chemistry.org

While specific, widespread applications of this compound in the total synthesis of complex natural products are not extensively documented, its functional group is relevant to the field. Hydroxylamines are used to construct key structural motifs like isoxazolidines and other nitrogen-containing heterocycles found in nature. nih.gov For example, N-hydroxylactams, which can be derived from hydroxylamines, have been used as key intermediates in cycloaddition reactions to build complex polycyclic frameworks, as demonstrated in the total synthesis of alkaloids like isodaphlongamine H. nih.gov The role of reagents like this compound in this context is as a foundational building block, providing the necessary atoms and functional handles for subsequent, intricate chemical transformations. organic-chemistry.org

Analytical and Quality Control Applications

Reference Standard in Pharmaceutical Analysis

A reference standard is a substance of established quality and purity used for routine laboratory analysis, qualified against a primary reference standard. edqm.eu O-Isobutylhydroxylamine hydrochloride, as a reference standard, is an authentic specimen used in specified tests and assays. usp.org Its application enables pharmaceutical companies to conduct analyses with a high degree of certainty, reducing the risk of inaccurate results that could lead to batch failures or product recalls. usp.org These standards are integral to every stage of drug development and manufacturing, helping to accelerate the process while ensuring the quality of the final medicine. usp.org

The development and validation of analytical methods are mandatory requirements in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. chromatographyonline.comnih.gov Reference standards like this compound are indispensable for this process. purisys.com During method development, the reference standard is used to establish the primary parameters of the analytical procedure, such as the separation of the main compound from any impurities. neuroquantology.com

Validation, which follows International Council for Harmonisation (ICH) Q2 guidelines, demonstrates that the method is reliable, reproducible, and accurate for the analysis of a specific substance. chromatographyonline.comnih.gov Key validation characteristics that are assessed using the reference standard include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. humanjournals.comorientjchem.org

Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample. nih.govorientjchem.org

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govorientjchem.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govorientjchem.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy. humanjournals.com

A validated method using a well-characterized reference standard can then be confidently used for routine quality control. orientjchem.org

Quality control is an essential operation within the pharmaceutical industry, ensuring that drug products are safe, effective, and meet established quality standards. technologynetworks.comnih.gov QC testing is performed at multiple stages, from the evaluation of raw materials to the release of the final finished product. technologynetworks.comchromatographyonline.com

In this context, this compound reference standards are used in routine QC tests to:

Confirm Identity: Verify the presence of the correct active pharmaceutical ingredient (API). technologynetworks.com

Quantify Purity and Impurities: Determine the amount of the desired compound and quantify any impurities or degradation products. thermofisher.com Organic synthesis rarely yields 100% pure product, and impurities can arise from the manufacturing process or degradation over time. thermofisher.com

Batch Release Testing: A Certificate of Analysis (CoA), which documents the results of release testing against established specifications, is a critical document required for the Quality Assurance (QA) department to release a product batch for distribution. chromatographyonline.com

Stability Studies: Assess how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature and humidity. chromatographyonline.com

The use of reference standards in these QC applications is a fundamental aspect of current Good Manufacturing Practices (cGMP). chromatographyonline.comspectrumchemical.com

For analytical results to be reliable and accepted by regulatory authorities, the reference standards used must be traceable to primary compendial standards. edqm.eusigmaaldrich.com The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur. or EP) are primary sources for these official standards. usp.orgsigmaaldrich.com

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. edqm.eu Secondary standards, such as a commercially prepared this compound reference standard, must be established by comparison to a primary reference standard from a pharmacopeia. edqm.eusigmaaldrich.com The certificate for a secondary standard provides traceability assay results versus the primary pharmacopeial standard. sigmaaldrich.com This ensures that measurements made using the secondary standard are consistent with those that would be made using the primary standard. edqm.eu Both the FDA and EP recognize the use of secondary or working standards that are established with reference to the corresponding primary standard. sigmaaldrich.com

Standard TypeDescriptionSource/Recognition
Primary Standard A substance shown by extensive analytical tests to be authentic material of high purity. Generally obtained from an officially recognized source (e.g., pharmacopeia). edqm.euUSP, EP usp.orgedqm.eu
Secondary Standard A standard established by comparison with a primary standard. Used for routine quality control purposes. edqm.eusigmaaldrich.comFDA, EP sigmaaldrich.com

This traceability is crucial because when a USP or EP monograph requires the use of a reference standard, only results obtained using that specified standard (or a standard traceable to it) are considered conclusive in case of a dispute. edqm.eu

Chromatographic Techniques for Analysis

Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. arlok.com It is a cornerstone of pharmaceutical analysis and is widely employed for the analysis of this compound and related hydroxylamine (B1172632) compounds.

Gas chromatography is a technique used to separate volatile compounds. For compounds like hydroxylamine and its derivatives, which may not be sufficiently volatile or stable for direct analysis, a derivatization step is often required. google.com This involves reacting the analyte with a specific reagent to create a new, more volatile and thermally stable compound (a derivative) that is suitable for GC analysis. google.comresearchgate.net

A common approach involves converting hydroxylamine hydrochloride into a derivative like an oxime. researchgate.net For example, one method describes the derivatization of hydroxylamine hydrochloride to acetone (B3395972) oxime, which can then be analyzed using a GC system with a Flame Ionization Detector (FID). researchgate.net Another method relies on converting hydroxylamine into nitrous oxide (N2O) for analysis by headspace GC. nih.gov The separated components can be detected by various means, including FID or a Mass Spectrometer (MS), which provides structural information for definitive identification. researchgate.netnih.gov

Below is a table summarizing typical GC conditions found in literature for the analysis of related hydroxylamine compounds.

ParameterMethod 1 (Hydroxylamine HCl) google.comMethod 2 (Hydroxylamine) nih.govMethod 3 (Hydroxylamine HCl) researchgate.net
Technique Gas Phase Derivatization GCHeadspace GCGC with Derivatization
Column Agilent HP-5Capillary Column100% Dimethylpolysiloxane
Detector Flame Ionization Detector (FID)Electron Capture (ECD), MS, TCDFlame Ionization Detector (FID)
Inlet Temp. 180°C - 260°CNot SpecifiedNot Specified
Detector Temp. 220°C - 320°CNot SpecifiedNot Specified
Oven Program Isothermal at 100°C, then ramp to 180°CNot SpecifiedNot Specified
Derivatization RequiredConversion to Nitrous Oxide (N2O)Derivatization to Acetone Oxime

High-Performance Liquid Chromatography (HPLC) is currently one of the most widely used analytical methods in the pharmaceutical industry. arlok.com It is used to separate and quantify compounds dissolved in a liquid solvent. However, analyzing compounds like hydroxylamine and its O-alkylated derivatives presents a challenge as they lack a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. nih.gov

To overcome this, a pre-column derivatization step is employed. The analyte is reacted with a derivatizing agent that attaches a chromophore to the molecule, allowing for sensitive detection. humanjournals.comnih.gov For instance, hydroxylamine can be derivatized with benzaldehyde (B42025) or 3,5-dinitrobenzoyl chloride to form a product that can be easily detected by a UV detector. humanjournals.comorientjchem.org The separation is typically achieved using reversed-phase (RP) chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. humanjournals.comorientjchem.org This validated HPLC method can then be applied for process control and the release of drug substances. nih.gov

The table below outlines typical HPLC conditions used for the analysis of hydroxylamine hydrochloride as an impurity.

ParameterMethod 1 (in Leflunomide) orientjchem.orgMethod 2 (in Febuxostat) humanjournals.com
Technique RP-HPLC with DerivatizationRP-HPLC with Derivatization
Column Not specifiedSunfire C18, 250 mm × 4.6 mm, 5µm
Mobile Phase Potassium dihydrogen phosphate, Na2HPO4.2H2O, Acetonitrile0.01M Phosphate buffer (pH 2.5) and Acetonitrile (gradient)
Detector UVUV at 254 nm
Column Temp. 45°C40°C
Flow Rate Not specified1.5 mL/min
Derivatization With 3,5-dinitobenzoyl chlorideWith Benzaldehyde

Spectroscopic Characterization in Research Settings

The structural elucidation and confirmation of this compound in research environments rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular structure and connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁵N NMR, ¹⁸O NMR)

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule, as well as the chemical environment of heteroatoms like nitrogen and oxygen.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the isobutyl group and the amine protons.

The isobutyl group consists of a methylene (B1212753) bridge (-O-CH₂-), a methine proton (-CH-), and two equivalent methyl groups (-CH₃). Due to the electronegativity of the adjacent oxygen atom, the methylene protons are expected to be deshielded and thus appear at a lower field (higher chemical shift, δ) compared to a typical alkane. libretexts.orgopenstax.org The methine proton, being further from the oxygen, will be at a higher field than the methylene protons but deshielded relative to the terminal methyl groups. The two methyl groups are chemically equivalent and will therefore produce a single, more intense signal at a relatively high field. libretexts.orgopenstax.org

The amine protons (-NH₃⁺) in the hydrochloride salt are exchangeable and their chemical shift can be broad and variable depending on the solvent and concentration. In many cases, these protons appear as a broad singlet. researchgate.net The presence of acidic impurities can catalyze the rapid exchange of these protons, which can also lead to the disappearance of spin-spin coupling with adjacent protons. libretexts.org To confirm the identity of the -NH₃⁺ peak, a "D₂O shake" experiment can be performed, where the addition of deuterium (B1214612) oxide to the NMR sample results in the exchange of the amine protons with deuterium, causing the signal to disappear from the spectrum. libretexts.org

Based on general principles and data for similar structures, the expected ¹H NMR chemical shifts for this compound are summarized in the table below. libretexts.orgopenstax.orgpdx.eduorganicchemistrydata.org

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
(CH₃)₂CH-~0.9 - 1.2Doublet
(CH₃)₂CH -~1.8 - 2.2Multiplet
-O-CH₂ -~3.8 - 4.2Doublet
-NH₃Variable (broad)Singlet

¹⁵N NMR Spectroscopy

¹⁸O NMR Spectroscopy

Oxygen-18 (¹⁸O) NMR spectroscopy is a more specialized technique due to the low natural abundance of ¹⁸O (0.038%) and its quadrupole moment, which can lead to broad signals. However, it can be a valuable tool, especially when used in conjunction with isotopic enrichment. For this compound, ¹⁸O NMR could be used to probe the electronic environment of the oxygen atom. Studies on hydroxylamine hydrochloride have utilized ¹⁸O labeling to investigate the oxygen-18 isotope effect on the ¹⁵N NMR chemical shift, demonstrating the utility of this approach in understanding the N-O bond characteristics. pdx.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This information is crucial for determining the molecular weight and for deducing the structure of the compound.

For O-Isobutylhydroxylamine, the free base of the hydrochloride salt, the molecular weight is 89.14 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 89.

The fragmentation pattern of O-Isobutylhydroxylamine is influenced by the presence of the ether-like C-O bond and the N-O bond. Common fragmentation pathways for ethers involve cleavage alpha to the oxygen atom. libretexts.orglibretexts.org For O-alkylhydroxylamines, cleavage of the C-O and N-O bonds are characteristic fragmentation routes.

Experimental GC-MS data for O-Isobutylhydroxylamine reveals a fragmentation pattern with several key ions. The most abundant fragments are listed in the table below.

m/zRelative IntensityPossible Fragment
4399.99[C₃H₇]⁺ (isopropyl cation)
4178.70[C₃H₅]⁺ (allyl cation)
3927.30[C₃H₃]⁺
7124.00[C₄H₇O]⁺
5524.00[C₃H₃O]⁺ or [C₄H₇]⁺

The base peak at m/z = 43 corresponds to the stable isopropyl cation, resulting from the cleavage of the O-CH₂ bond. The peak at m/z = 41 is likely due to the loss of two hydrogen atoms from the isopropyl cation. The fragmentation of this compound under soft ionization techniques like electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 90. nih.gov

Safety, Handling, and Environmental Considerations in Research

Occupational Safety and Hazard Information in Laboratory Settings

In a laboratory setting, O-Isobutylhydroxylamine Hydrochloride must be handled with care, following established safety practices for hazardous chemicals. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. nih.gov All work with this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood. fishersci.comdcfinechemicals.com

Direct contact with the skin and eyes should be avoided, as the compound is known to cause skin and serious eye irritation. nih.gov Inhalation of dust or fumes may also lead to respiratory irritation. nih.gov Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical. harvard.edu

GHS Hazard Information for this compound

Hazard Code Description Classification
H315 Causes skin irritation Warning: Skin corrosion/irritation
H319 Causes serious eye irritation Warning: Serious eye damage/eye irritation

Data sourced from PubChem CID 131744955. nih.gov

Immediate actions in case of exposure include rinsing the eyes cautiously with water for several minutes or washing affected skin with plenty of soap and water. fishersci.comsigmaaldrich.com Contaminated clothing should be removed and washed before reuse. sigmaaldrich.com General industrial hygiene practices, such as washing hands thoroughly after handling and before breaks, are essential. fishersci.com

Recommended Personal Protective Equipment (PPE) for Laboratory Use

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required if splashing is a risk. harvard.edu To prevent eye contact and serious eye damage. fishersci.comfishersci.com
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. An acid-resistant apron is also recommended. harvard.edu To prevent skin irritation from direct contact. fishersci.com

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if irritation is experienced. fishersci.comschoolwires.net | To prevent inhalation of dust or vapors that may cause respiratory irritation. fishersci.com |

Storage and Stability for Research Use

Proper storage of this compound is crucial for maintaining its integrity and ensuring laboratory safety. The compound should be stored in a tightly closed container in a location that is dry, cool, and well-ventilated. fishersci.comfishersci.com It is important to protect the substance from moisture and air, as some related compounds are sensitive to these conditions. sigmaaldrich.comepa.ie

The chemical should be stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent potentially hazardous reactions. fishersci.comfishersci.com It is also advisable to avoid storing it in metal containers. sigmaaldrich.comlobachemie.com While the compound is generally stable under standard room temperature and recommended storage conditions, it should be kept away from heat, sparks, and open flames. fishersci.comepa.ielobachemie.com Some hydroxylamine (B1172632) derivatives can decompose or become explosive when heated. sigmaaldrich.comepa.ie

Recommended Storage and Stability Parameters

Parameter Condition Rationale
Temperature Cool, ambient room temperature. fishersci.com Avoids heat which could contribute to decomposition. sigmaaldrich.com
Atmosphere Store in a dry, well-ventilated area in a tightly sealed container. fishersci.comfishersci.com Protects from moisture and air to which it may be sensitive. sigmaaldrich.comepa.ie
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and metals. fishersci.comfishersci.comlobachemie.com Prevents potentially exothermic or hazardous chemical reactions. dcfinechemicals.com

| Container | Original, tightly closed, corrosive-resistant container. sigmaaldrich.comlobachemie.com | Ensures integrity and prevents contamination or reaction. |

Responsible Disposal of Chemical Waste

The disposal of this compound and its containers must be conducted responsibly, adhering to all federal, state, and local environmental regulations. sigmaaldrich.comepa.ie This chemical should not be disposed of in standard trash or poured down the drain. fishersci.comfishersci.com Doing so can release a substance that is very toxic to aquatic life into the environment. lobachemie.comfishersci.com

Chemical waste, including unused product and contaminated labware, should be collected in suitable, closed containers, properly labeled as hazardous waste, and managed by a licensed hazardous-waste disposal contractor. lobachemie.comfishersci.com Uncleaned empty containers should be treated with the same precautions as the product itself. sigmaaldrich.com

For certain hydroxylamine derivatives in industrial wastewater, specific treatment methods have been developed. For example, a patented method for neutralizing hydroxylamine nitrate (B79036) involves treating the wastewater with sodium hydroxide (B78521) in the presence of activated carbon at elevated temperatures to ensure its complete decomposition before disposal. google.com While this method is specific to hydroxylamine nitrate, it illustrates the principle that hydroxylamine compounds often require chemical neutralization as part of the disposal process. Researchers must consult their institution's environmental health and safety office for specific guidance on the proper disposal procedures for this compound. nih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Applications and Methodologies

The classical application of O-Isobutylhydroxylamine hydrochloride lies in the synthesis of oximes through reaction with aldehydes and ketones. wikipedia.orgarpgweb.com This reaction is valuable for the protection and purification of carbonyl compounds and as a stepping stone for creating more complex molecules like amides via the Beckmann rearrangement. nih.gov However, the future of its synthetic utility is being shaped by more innovative and sustainable approaches.

Emerging methodologies are focusing on greener, more efficient reaction conditions. One such approach is "grindstone chemistry," a solvent-free method that involves the mechanical grinding of reactants. nih.gov This technique, which has been successfully applied to hydroxylamine (B1172632) hydrochloride, offers significant environmental and economic advantages by reducing waste and reaction times. nih.gov Future research will likely explore the adaptation of this solventless approach for the synthesis of isobutoxy-oximes using this compound.

Furthermore, novel reagents are being developed to facilitate oxime synthesis under milder conditions, which could be applicable to this compound. For instance, the use of O-TBS-N-tosylhydroxylamine allows for the conversion of alcohols, alkyl halides, or alkyl sulfonates into oximes without the need for an oxidant, a significant advantage when dealing with sensitive functional groups. organic-chemistry.org The development of analogous reagents derived from O-Isobutylhydroxylamine could open up new pathways for the synthesis of complex molecules containing the isobutoxyamino moiety.

A summary of conventional and emerging synthetic methods for oximes, relevant to this compound, is presented below.

Method Reactants Key Features Potential Advantage for O-Isobutylhydroxylamine HCl
Classical Oximation Carbonyl compound, Hydroxylamine hydrochloride, BaseWell-established, versatileStraightforward application for isobutoxy-oxime synthesis
Grindstone Chemistry Carbonyl compound, Hydroxylamine hydrochloride, Catalyst (e.g., Bi2O3)Solvent-free, rapid, environmentally friendlyGreener synthesis of isobutoxy-oximes
From Alcohols/Halides Alcohol/Alkyl Halide, O-TBS-N-tosylhydroxylamineAvoids carbonyl intermediates, mild conditionsAccess to isobutoxy-oximes from non-carbonyl precursors
Aqueous Hydroxylamine Ketone, Aqueous hydroxylamineCan proceed without added acid, high purity productsPotential for simplified and cleaner reaction protocols

Exploration of New Biological Activities

The structural motif of O-alkylhydroxylamines is increasingly being recognized for its potential in medicinal chemistry. This opens up exciting avenues for investigating the biological properties of this compound and its derivatives.

A particularly promising area of research is in cancer therapy. O-alkylhydroxylamines have been identified as a new class of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. nih.govnih.gov By inhibiting IDO1, these compounds can help to restore the body's anti-tumor immune response. Structure-activity relationship studies on O-benzylhydroxylamine derivatives have shown that modifications to the alkyl group can significantly impact potency. nih.govnih.gov This suggests that this compound could serve as a valuable building block for the synthesis of novel IDO1 inhibitors with potentially improved pharmacological profiles.

Another area of interest is the development of new antibacterial agents. Some hydroxylamine derivatives have demonstrated the ability to inhibit ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in bacteria. nih.govacs.org By targeting bacterial RNR, these compounds can effectively halt bacterial growth. The exploration of O-Isobutylhydroxylamine derivatives as potential RNR inhibitors could lead to the discovery of new antibiotics to combat drug-resistant pathogens.

The potential biological applications are summarized in the table below.

Potential Biological Target Therapeutic Area Mechanism of Action Relevance of O-Isobutylhydroxylamine HCl
Indoleamine 2,3-dioxygenase-1 (IDO1)Cancer ImmunotherapyInhibition of an enzyme involved in tumor immune escape. nih.govnih.govA scaffold for designing novel IDO1 inhibitors.
Ribonucleotide Reductase (RNR)AntibacterialInhibition of an essential enzyme for bacterial DNA synthesis. nih.govacs.orgA starting point for developing new classes of antibiotics.
Nucleic Acid SynthesisAnticancer/AntiviralPotential inhibition of nucleic acid synthesis pathways. acs.orgA potential building block for novel therapeutic agents.

Computational Chemistry and Modeling Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. fishersci.com These techniques can be applied to this compound to predict its properties, guide the design of new derivatives, and understand its interactions with biological targets.

Future computational studies could focus on several key areas:

Conformational Analysis: Understanding the preferred three-dimensional structure of O-Isobutylhydroxylamine and its derivatives is crucial for predicting their reactivity and binding affinity to target proteins.

Pharmacophore Modeling: By identifying the key structural features required for a specific biological activity, pharmacophore models can guide the design of new, more potent compounds based on the O-isobutoxyamine scaffold.

Molecular Docking: These simulations can predict how derivatives of this compound might bind to the active site of enzymes like IDO1 or RNR, providing insights into the mechanism of inhibition and helping to prioritize compounds for synthesis.

Quantum Mechanical Calculations: These calculations can provide detailed information about the electronic properties of the molecule, such as its reactivity and the stability of reaction intermediates, which is valuable for optimizing synthetic procedures.

Development of Advanced Analytical Techniques

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification will become increasingly important. While classical methods exist for the analysis of hydroxylamines, future research will likely focus on the development of more advanced and robust techniques.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques that can be adapted for the analysis of this compound. cdc.gov For instance, derivatization of the hydroxylamine moiety can improve its detection by UV or fluorescence detectors in HPLC, or enhance its volatility for GC analysis. cdc.gov Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), can provide highly specific and sensitive detection, allowing for the identification and quantification of this compound and its metabolites in complex biological matrices. nih.govtaylorandfrancis.com

The development of specific analytical methods will be crucial for pharmacokinetic studies of new drug candidates derived from this compound, as well as for quality control in its synthesis and formulation.

A comparison of potential analytical techniques is provided below.

Analytical Technique Principle Potential Application for O-Isobutylhydroxylamine HCl
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Quantification in pharmaceutical formulations and biological samples, often with derivatization.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Analysis of purity and potential for quantification, likely requiring derivatization.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ions.Structural elucidation and highly sensitive quantification, especially when coupled with chromatography. nih.govtaylorandfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Structural confirmation and purity assessment of the bulk compound and its derivatives. arpgweb.com

Q & A

Q. What are the recommended methodologies for synthesizing O-Isobutylhydroxylamine Hydrochloride?

Synthesis typically involves multi-step reactions starting with hydroxylamine derivatives. For example, alkylation of hydroxylamine with isobutyl halides under controlled pH (4.0–6.5) in aqueous or alcoholic solvents, followed by hydrochloride salt formation via acidification. Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to minimize by-products like N-alkylated impurities . Purification often employs recrystallization from ethanol/water mixtures or column chromatography for higher purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

  • NMR spectroscopy : Confirm the presence of the isobutyl group (δ ~0.9–1.2 ppm for methyl protons) and hydroxylamine moiety.
  • HPLC/UPLC : Assess purity (>97% by area normalization) using reverse-phase columns (C18) with UV detection at 210–220 nm.
  • Mass spectrometry : Verify molecular ion peaks matching the molecular weight (e.g., 153.63 g/mol for the free base).
  • Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling this compound?

  • Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
  • In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What physicochemical properties are essential for experimental design?

Key properties include:

  • Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (methanol, ethanol).
  • pH stability : Stable in mildly acidic conditions (pH 4.0–6.5); decomposes in strong bases.
  • Hygroscopicity : Absorbs moisture rapidly—store under desiccation .

Q. How can researchers optimize purification to achieve high yields?

  • Recrystallization : Use ethanol/water (3:1 v/v) at 0–4°C to isolate crystalline product.
  • Ion-exchange chromatography : Separate unreacted starting materials using Dowex® 50WX2 resin.
  • Lyophilization : For hygroscopic batches, freeze-dry aqueous solutions to obtain stable powders .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

Stability studies should include:

  • Accelerated degradation : Expose samples to pH 2–10 buffers at 40°C for 14 days. Monitor decomposition via HPLC (e.g., formation of isobutyl aldehyde or ammonia).
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 200°C. Typical decomposition occurs above 150°C .

Q. What analytical methods validate batch-to-batch consistency in research-grade material?

  • Forced degradation studies : Use oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress to identify degradation pathways.
  • Chiral chromatography : Ensure no racemization occurs during synthesis (if applicable).
  • Karl Fischer titration : Quantify water content (<1% w/w) to assess hygroscopicity .

Q. What strategies assess the compound’s biological activity in enzyme inhibition studies?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., monoamine oxidases) using spectrophotometric methods (e.g., Amplex® Red for H₂O₂ detection).
  • Molecular docking : Predict binding affinities with AutoDock Vina or Schrödinger Suite.
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation .

Q. How should researchers resolve contradictions in reactivity data across literature sources?

  • Comparative kinetic studies : Replicate conflicting experiments under standardized conditions (solvent, temperature, catalyst).
  • Isolation of intermediates : Use in-situ FTIR or LC-MS to identify transient species.
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict reaction pathways and validate experimental outcomes .

Q. What formulation strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nanoemulsions : Prepare oil-in-water emulsions (<200 nm particle size) for parenteral administration.
  • pH adjustment : Dissolve in citrate buffer (pH 4.5) for intravenous dosing .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.